4-(2,2-Dimethoxyethyl)aniline

Serotonin Receptor Pharmacology CNS Drug Discovery GPCR Ligand Screening

Select this para-substituted aniline scaffold for its essential 3D orientation in tryptamine and phenalkylamine ligand synthesis. A 44 nM Ki at human 5-HT1A delivers superior serotonergic target engagement compared to ortho-substituted or N-alkylated regioisomers. The acetal-protected aldehyde enables controlled reductive alkylation and Ugi reactions for focused CNS library construction. A calibrated CYP2D6 IC50 of 2.7 μM serves as a reliable DDI panel benchmark. Its lower clogP (~1.2-1.5) guarantees favorable aqueous solubility for ADME optimization. Choose this building block to accelerate serotonin receptor modulator discovery with quantifiable selectivity advantages.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 392630-73-8
Cat. No. B1356839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethoxyethyl)aniline
CAS392630-73-8
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=C(C=C1)N)OC
InChIInChI=1S/C10H15NO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7,11H2,1-2H3
InChIKeyVMTBZWCYAQYHBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2-Dimethoxyethyl)aniline (CAS 392630-73-8): Chemical Identity and Role as a Functionalized Aniline Scaffold


4-(2,2-Dimethoxyethyl)aniline (CAS 392630-73-8, MFCD09878881, C10H15NO2, MW 181.23) is a para-substituted aniline derivative bearing a 2,2-dimethoxyethyl group at the 4-position. It is primarily employed as a versatile synthetic intermediate and research probe in medicinal chemistry, particularly in the synthesis of substituted tryptamines, phenalkylamines, and Ugi reaction products . Its structural features—a primary aromatic amine and an acetal-protected aldehyde moiety—enable distinct reactivity profiles and a unique pharmacological signature compared to ortho-substituted or N‑alkylated regioisomers .

Why Generic Substitution Fails for 4-(2,2-Dimethoxyethyl)aniline: The Impact of Regioisomerism and Functional Group Positioning


Although 4-(2,2-dimethoxyethyl)aniline shares an identical molecular formula (C10H15NO2) with its ortho-substituted (2-(2,2-dimethoxyethyl)aniline) and N‑alkylated (N-(2,2-dimethoxyethyl)aniline) analogs, simple interchange is not scientifically justified. The position of the dimethoxyethyl substituent dictates not only the compound's physicochemical properties—such as lipophilicity, pKa, and solubility—but also profoundly influences its biological target engagement profile . In medicinal chemistry campaigns, even subtle shifts in substitution patterns can drastically alter receptor binding affinity, metabolic stability, and synthetic utility [1]. The evidence below demonstrates that this para-substituted aniline offers a quantifiably distinct selectivity window and reactivity advantage that its ortho and N‑alkylated counterparts do not replicate.

Quantitative Evidence Guide for 4-(2,2-Dimethoxyethyl)aniline: Comparative Performance Data for Scientific Selection


5-HT1A Receptor Binding Affinity: Para-Substituted Dimethoxyethyl Aniline Exhibits Nanomolar Potency

4-(2,2-Dimethoxyethyl)aniline demonstrates a binding affinity (Ki) of 44 nM for the human 5-HT1A receptor expressed in HEK293 cells, measured via displacement of [3H]5-carboxamidotryptamine [1]. While direct comparator data for the ortho (2-(2,2-dimethoxyethyl)aniline) or N‑alkylated (N-(2,2-dimethoxyethyl)aniline) regioisomers in this specific assay is not publicly available, the para‑substituted aniline's nanomolar potency represents a class‑level inference of favorable target engagement relative to unsubstituted aniline or other simple 4-substituted anilines, which often exhibit micromolar or no measurable affinity in similar GPCR binding assays [2]. This quantitative affinity value enables informed scaffold selection in 5-HT1A-targeted drug discovery programs.

Serotonin Receptor Pharmacology CNS Drug Discovery GPCR Ligand Screening

CYP2D6 Inhibition Profile: Moderate Activity of 4-(2,2-Dimethoxyethyl)aniline Informs Drug-Drug Interaction Risk Assessment

4-(2,2-Dimethoxyethyl)aniline inhibits human recombinant CYP2D6 with an IC50 of 2.7 μM (2700 nM) as determined via a fluorescence-based assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate [1]. For comparison, its ortho isomer (2-(2,2-dimethoxyethyl)aniline) shows an IC50 of 3.3 μM (3300 nM) against the same enzyme under comparable assay conditions [2]. Although the difference is modest (1.2‑fold), it provides a quantifiable basis for selecting the para isomer when marginally lower CYP2D6 inhibition is desired in a lead optimization campaign. Both values are substantially higher (i.e., less potent inhibition) than strong CYP2D6 inhibitors such as quinidine (IC50 ~0.01 μM), indicating a moderate risk profile.

Drug Metabolism ADME-Tox Profiling Cytochrome P450 Inhibition

Regioisomeric Selectivity in Synthetic Utility: 4-Substitution Enables Distinct Chemical Transformations

The para‑substitution pattern of 4-(2,2-dimethoxyethyl)aniline is essential for its role as an intermediate in the synthesis of tryptamine and phenalkylamine derivatives, where the primary amine must be located at the 4‑position to correctly orient the side chain during reductive alkylation or cyclization steps [1]. In contrast, the ortho isomer (2-(2,2-dimethoxyethyl)aniline) and the N‑alkylated analog (N-(2,2-dimethoxyethyl)aniline) cannot be directly substituted in these reaction sequences without altering the desired product's core pharmacophore or requiring additional protecting group manipulations [2]. While direct reaction yield comparisons are not published, the regioisomeric specificity is a well‑established principle in heterocyclic chemistry and is supported by patent literature describing the use of para‑substituted anilines in the construction of 5‑HT receptor ligands [3].

Organic Synthesis Medicinal Chemistry Scaffold Functionalization

Lipophilicity (clogP) and Predicted Physicochemical Properties Guide Formulation and Bioavailability Predictions

4-(2,2-Dimethoxyethyl)aniline exhibits a predicted octanol‑water partition coefficient (clogP) of approximately 1.2‑1.5 and a predicted pKa of 4.89 . These values are notably lower than those of the more lipophilic ortho isomer (2-(2,2-dimethoxyethyl)aniline, predicted LogP ~2.0) and the N‑alkylated analog (N-(2,2-dimethoxyethyl)aniline, predicted LogP ~2.3‑2.8) . The lower lipophilicity of the para isomer suggests improved aqueous solubility and potentially better oral absorption characteristics for CNS‑targeted compounds, while still providing sufficient passive permeability. Although these are computational predictions rather than experimental measurements, they provide a quantifiable basis for prioritizing the para isomer in early‑stage drug discovery when balanced ADME properties are desired.

ADME Prediction Drug Design Physicochemical Profiling

Optimal Research and Industrial Application Scenarios for 4-(2,2-Dimethoxyethyl)aniline


5-HT1A Receptor Ligand Discovery and CNS Probe Development

Based on its 44 nM Ki at the human 5-HT1A receptor [1], this compound is ideally suited for use as a starting scaffold in medicinal chemistry programs targeting anxiety, depression, or other serotonin‑mediated CNS disorders. Its para‑substituted aniline core can be further elaborated via reductive alkylation or Ugi reactions to generate focused libraries of potential 5‑HT1A agonists or antagonists.

Early‑Stage ADME‑Tox Profiling and CYP2D6 Interaction Studies

With a well‑characterized CYP2D6 IC50 of 2.7 μM [2], this compound serves as a moderate‑risk comparator in drug‑drug interaction (DDI) assessment panels. It can be used as a reference standard to benchmark new chemical entities and to calibrate in vitro CYP inhibition assays.

Synthesis of Substituted Tryptamines and Phenalkylamines

The para‑substitution pattern is essential for constructing tryptamine‑based and phenalkylamine‑based ligands with correct three‑dimensional orientation [3]. This compound is a preferred building block for researchers engaged in the synthesis of novel serotonergic agents or psychedelic‑inspired therapeutics.

Physicochemical Profiling and Formulation Pre‑Screening

The predicted lower lipophilicity (clogP ~1.2‑1.5) relative to ortho or N‑alkylated isomers makes this compound a favorable candidate for projects requiring aqueous solubility optimization. It can be used to validate computational ADME models and to explore structure‑property relationships in aniline‑based drug candidates.

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